molecular formula C14H21N B13599065 (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

Cat. No.: B13599065
M. Wt: 203.32 g/mol
InChI Key: WDTXHIWZJSDWBQ-UHFFFAOYSA-N
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Description

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
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Biological Activity

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a complex organic compound characterized by a cyclopropyl group linked to a methanamine moiety, with a 2,4,6-trimethylbenzyl substituent. This unique structure suggests potential for diverse biological activities due to the steric and electronic effects of the bulky trimethylbenzyl group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Molecular Structure

The molecular structure of this compound can be represented as follows:

C15H21N\text{C}_{15}\text{H}_{21}\text{N}

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Neurotransmitter modulation
  • Antidepressant properties
  • Potential anesthetic effects

These activities suggest that this compound may also interact with various biological targets such as receptors or enzymes.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to biological targets. Computational methods like molecular docking are essential for predicting how this compound interacts at the molecular level. Experimental studies assessing cytotoxicity and mechanism of action against various cell lines are also necessary.

Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. For instance, similar compounds have shown activity against PAK1, a kinase implicated in cancer progression. The inhibition of PAK1 has been linked to antiproliferative activity in MDA-MB-231 cells, suggesting that this compound could potentially act through similar pathways .

2. Structural Activity Relationship (SAR)

A detailed SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of various substituents on the benzyl group has been shown to influence binding affinity and overall potency against specific targets .

CompoundStructure FeaturesNotable Activities
CyclopropylamineCyclopropane ring with an amineNeurotransmitter modulation
BenzylamineBenzene ring with an amineAntidepressant properties
N,N-DimethylcyclopropanamineCyclopropane with dimethyl substitutionPotential anesthetic effects

Synthesis Approaches

The synthesis of this compound can be approached through various organic reactions. The methodologies include:

  • Catalytic asymmetric synthesis : Utilizing chiral catalysts for high-yield production.
  • Functionalization strategies : Modifying the core structure while preserving functional groups.

These synthetic routes can facilitate the exploration of derivative compounds with enhanced biological profiles.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[1-[(2,4,6-trimethylphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C14H21N/c1-10-6-11(2)13(12(3)7-10)8-14(9-15)4-5-14/h6-7H,4-5,8-9,15H2,1-3H3

InChI Key

WDTXHIWZJSDWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2(CC2)CN)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.